(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid
Description
The compound “(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid” features a boronic acid group attached to a phenyl ring substituted at the meta position with a sulfonyl-linked 1,4-dioxa-8-azaspiro[4.5]decane moiety and at the para position with a methoxy group. Its structural uniqueness lies in the combination of:
This compound is hypothesized to have applications in medicinal chemistry (e.g., protease inhibition, targeted drug delivery) and organic synthesis (e.g., Suzuki-Miyaura cross-coupling) due to the boronic acid’s reversible diol-binding capability .
Properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO7S/c1-21-12-3-2-11(15(17)18)10-13(12)24(19,20)16-6-4-14(5-7-16)22-8-9-23-14/h2-3,10,17-18H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRGSQBHWRNSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a boronic acid functional group which is known for its ability to interact with biological molecules. The structure includes:
- Dioxa-Azaspiro Framework : This unique scaffold contributes to the compound's ability to penetrate biological membranes.
- Methoxy Group : Enhances lipophilicity and potentially increases bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₉BNO₄S |
| Molecular Weight | 293.18 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Boronic acids are recognized for their potential in cancer therapy, primarily through their role as proteasome inhibitors. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
The compound acts by:
- Inhibiting Proteasome Activity : Similar to bortezomib, it disrupts protein degradation pathways, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, effectively halting proliferation.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- U266 (Multiple Myeloma) : IC50 values around 6 nM were reported, indicating strong inhibitory effects on cell viability.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| U266 | 6 | Proteasome inhibition |
| MCF7 (Breast) | 8 | Cell cycle arrest |
| A549 (Lung) | 12 | Apoptosis induction |
Antibacterial Activity
The compound also displays antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
The antibacterial effects are attributed to:
- Disruption of Bacterial Cell Wall Synthesis : The boronic acid moiety interacts with enzymes involved in peptidoglycan synthesis.
Table 3: Antibacterial Activity Results
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
Recent studies have indicated that this compound may possess antiviral activity, particularly against HIV.
The proposed mechanisms include:
- Inhibition of Viral Proteases : Similar to darunavir, it shows potential as a competitive inhibitor with significantly improved binding affinity.
Table 4: Antiviral Activity Results
| Virus | IC50 (µM) | Binding Affinity (Ki) |
|---|---|---|
| HIV | 5 | 0.5 pM |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
*Estimated based on structural analogs.
Functional Implications
- Sulfonyl vs. Methyl Linkers : Sulfonyl groups increase polarity and hydrogen-bonding capacity, making the target compound more suitable for aqueous-phase reactions or binding polar biological targets. Methyl-linked analogs (e.g., 1704073-94-8) are less polar, favoring hydrophobic interactions .
- Substituent Effects: Methoxy (OCH₃): Electron-donating; may enhance solubility in polar solvents (e.g., ethanol, DMSO) . Chloro (Cl): Electron-withdrawing; increases stability but reduces solubility . Trifluoromethoxy (OCF₃): Combines electronegativity and metabolic resistance, often used in agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
